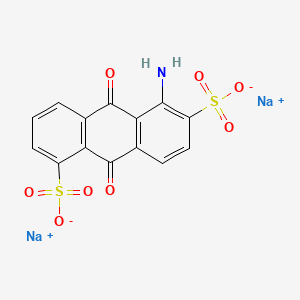![molecular formula C10H8F9NO2 B5027880 1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine](/img/structure/B5027880.png)
1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine, also known as DFHF-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the production of prostaglandins, which are lipid compounds involved in the inflammatory response. Physiologically, this compound has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine for lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively stable and easy to handle, making it a convenient compound for use in various experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine. One potential direction is the synthesis of new compounds based on this compound, with improved pharmacological properties. Another potential direction is the investigation of this compound as a potential treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of this compound as an anticancer agent, as well as its safety and efficacy in humans.
Synthesis Methods
1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine can be synthesized through a multistep process that involves the reaction of 2,3,3,4,4,5,5-heptafluorotetrahydrofuran with difluoroacetyl chloride and pyrrolidine. The resulting compound is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]pyrrolidine has shown promising applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, this compound has been investigated for its potential as a building block for the synthesis of new polymers and materials.
properties
IUPAC Name |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F9NO2/c11-6(12,5(21)20-3-1-2-4-20)9(17)7(13,14)8(15,16)10(18,19)22-9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEMMGRDKXHJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,5-dimethyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B5027819.png)

![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027857.png)

![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5027864.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
